molecular formula C14H10N2OS B14117731 N-(quinolin-8-yl)thiophene-3-carboxamide

N-(quinolin-8-yl)thiophene-3-carboxamide

Cat. No.: B14117731
M. Wt: 254.31 g/mol
InChI Key: KYYFHBLENVMTPZ-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the thiophene ring is often used in organic electronics and as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)thiophene-3-carboxamide typically involves the coupling of quinoline derivatives with thiophene carboxylic acid derivatives. One common method is the condensation reaction between quinoline-8-amine and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(quinolin-8-yl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the thiophene ring could enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(quinolin-8-yl)thiophene-3-carboxamide is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

N-quinolin-8-ylthiophene-3-carboxamide

InChI

InChI=1S/C14H10N2OS/c17-14(11-6-8-18-9-11)16-12-5-1-3-10-4-2-7-15-13(10)12/h1-9H,(H,16,17)

InChI Key

KYYFHBLENVMTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CSC=C3)N=CC=C2

Origin of Product

United States

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